2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as a methyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding imidazole alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methylphenyl)-1H-imidazole: Lacks the additional methyl group on the imidazole ring.
2-(4-Methylphenyl)-5-methyl-1H-imidazole: Lacks the bromine atom on the phenyl ring.
2-Phenyl-5-methyl-1H-imidazole: Lacks both the bromine atom and the methyl group on the phenyl ring.
Uniqueness
2-(3-Bromo-4-methylphenyl)-5-methyl-1H-imidazole is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring, as well as the methyl group on the imidazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(3-bromo-4-methylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2/c1-7-3-4-9(5-10(7)12)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14) |
InChI Key |
KOAGLHFBMXTWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(N2)C)Br |
Origin of Product |
United States |
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